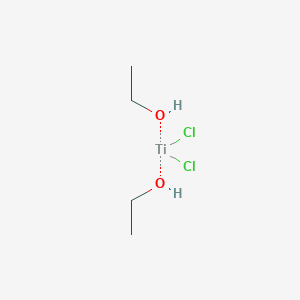
Nitrilotriacétamide
Vue d'ensemble
Description
Nitrilotriacetamide is a chemical compound with the molecular formula C₆H₁₂N₄O₃. It is known for its ability to coordinate with metal ions through its amide oxygen donors, making it a valuable ligand in various chemical processes . This compound is derived from nitrilotriacetic acid and has applications in fields such as chemistry, biology, and industry.
Applications De Recherche Scientifique
Nitrilotriacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions and complex stability.
Biology: It is employed in the extraction and separation of metal ions from biological samples.
Industry: It is used in the nuclear fuel cycle for the selective extraction of actinides and lanthanides.
Mécanisme D'action
Target of Action
Nitrilotriacetamide (NTA) is a derivative of acetic acid . It is a complexing (sequestering) agent that forms stable complexes with various metal ions . The primary targets of NTA are metal ions such as Zn2+, Ca2+, Co2+, Cu2+, and Fe3+ . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
NTA interacts with its targets (metal ions) by forming coordination compounds . The conjugate base of NTA is a tripodal tetradentate trianionic ligand, which allows it to form stable complexes with a variety of metal ions . This interaction results in the sequestration of the metal ions, thereby influencing their availability and activity within biological systems.
Pharmacokinetics
It is known that the protonation constant (pk) for nta is 26 in 01 M NaClO4 at 25 °C . This suggests that NTA can exist in different protonation states depending on the pH, which could potentially influence its absorption and distribution within the body.
Action Environment
The action, efficacy, and stability of NTA can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of NTA and consequently its ability to form complexes with metal ions . Furthermore, the presence of other chelating agents or competing ligands in the environment can also influence the action of NTA.
Analyse Biochimique
Biochemical Properties
Nitrilotriacetamide plays a significant role in biochemical reactions due to its ability to coordinate with metal ions. It interacts with enzymes, proteins, and other biomolecules through its amide oxygen donors. The compound forms stable complexes with metal ions such as calcium, magnesium, lanthanum, lead, cadmium, nickel, and copper . These interactions are crucial for various biochemical processes, including enzyme catalysis and protein stabilization.
Cellular Effects
Nitrilotriacetamide influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metal ions can impact cellular homeostasis and enzyme activity, leading to changes in metabolic pathways and gene regulation .
Molecular Mechanism
The molecular mechanism of nitrilotriacetamide involves its binding interactions with biomolecules. It exerts its effects by coordinating with metal ions through its amide oxygen donors. This coordination can lead to enzyme inhibition or activation, depending on the specific metal ion and the biochemical context. Additionally, nitrilotriacetamide can influence gene expression by stabilizing or destabilizing metal-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nitrilotriacetamide can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that the compound can have sustained effects on cellular processes, depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of nitrilotriacetamide vary with different dosages in animal models. At low doses, the compound can enhance cellular function by stabilizing metal-dependent enzymes and proteins. At high doses, nitrilotriacetamide may exhibit toxic or adverse effects, including disruption of cellular homeostasis and inhibition of critical metabolic pathways. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
Nitrilotriacetamide is involved in several metabolic pathways, primarily through its interactions with metal ions. It can influence metabolic flux and metabolite levels by stabilizing or destabilizing metal-dependent enzymes. The compound’s role in coordinating metal ions is crucial for maintaining proper metabolic function and regulating enzyme activity .
Transport and Distribution
Within cells and tissues, nitrilotriacetamide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of nitrilotriacetamide are essential for its biochemical activity and overall cellular effects .
Subcellular Localization
Nitrilotriacetamide’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. Understanding the subcellular localization of nitrilotriacetamide is important for elucidating its role in cellular processes and its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nitrilotriacetamide can be synthesized through the reaction of nitrilotriacetic acid with ammonia or amines under controlled conditions. The process involves the amidation of nitrilotriacetic acid, resulting in the formation of nitrilotriacetamide .
Industrial Production Methods: In industrial settings, nitrilotriacetamide is produced using large-scale reactors where nitrilotriacetic acid is reacted with ammonia or specific amines. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Nitrilotriacetamide undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as calcium, magnesium, lanthanum, lead, cadmium, nickel, and copper.
Oxidation and Reduction: It can participate in redox reactions depending on the metal ions it coordinates with.
Substitution: The amide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Complexation: Reagents such as metal salts (e.g., calcium chloride, magnesium sulfate) are used under aqueous conditions.
Oxidation and Reduction: Oxidizing or reducing agents like hydrogen peroxide or sodium borohydride may be employed.
Substitution: Various nucleophiles can be used to substitute the amide groups under controlled pH and temperature conditions.
Major Products: The major products of these reactions include metal-nitrilotriacetamide complexes, oxidized or reduced forms of the compound, and substituted derivatives .
Comparaison Avec Des Composés Similaires
Nitrilotriacetic Acid: A precursor to nitrilotriacetamide, used as a chelating agent for metal ions.
Ethylenediaminetetraacetic Acid (EDTA): Another chelating agent with similar applications but different coordination properties.
Iminodiacetic Acid: A related compound with two carboxymethyl groups instead of three.
Uniqueness: Nitrilotriacetamide is unique due to its specific coordination properties with metal ions, particularly its ability to form stable complexes with larger metal ions like lead and cadmium . This makes it particularly useful in applications requiring selective metal ion extraction and separation.
Propriétés
IUPAC Name |
2-[bis(2-amino-2-oxoethyl)amino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O3/c7-4(11)1-10(2-5(8)12)3-6(9)13/h1-3H2,(H2,7,11)(H2,8,12)(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTGEDNIBVTKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N(CC(=O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049689 | |
| Record name | Nitrilotriacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4862-18-4 | |
| Record name | 2,2′,2′′-Nitrilotris[acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4862-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2,2',2''-nitrilotris- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004862184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrilotriacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2,2',2''-nitrilotris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitrilotriacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',2''-nitrilotris(acetamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Nitrilotriacetamide interact with metal ions?
A1: Nitrilotriacetamide acts as a tetradentate ligand, coordinating with metal ions through its nitrogen atom and three amide oxygen atoms. [, , , , ] This coordination forms stable complexes with various metal ions, including actinides, lanthanides, and transition metals. [, , , , , , ]
Q2: What factors influence the stability of Nitrilotriacetamide-metal complexes?
A2: Several factors influence the stability of these complexes:
- Metal ion size: Larger metal ions (Pb(II), Cd(II), La(III), Ca(II)) tend to form more stable complexes with Nitrilotriacetamide compared to smaller metal ions (Ni(II), Cu(II)). This selectivity is attributed to the role of chelate ring size in stabilizing larger ions. []
- Alkyl chain length: In substituted NTAamide derivatives, longer alkyl chains enhance the extraction and separation selectivity for Am(III) over Eu(III). [] This increased selectivity is linked to stronger Am-ligand bonds due to greater covalency and charge transfer. []
- Solvent environment: The presence of a polar solvent like isodecanol can disrupt aggregation of NTAamide ligands, impacting extraction efficiency. []
Q3: What are the potential applications of Nitrilotriacetamide's metal binding properties?
A3: The strong and selective metal binding of NTAamide makes it suitable for various applications:
- Nuclear waste management: NTAamide demonstrates selective extraction of minor actinides (Am, Cm) over lanthanides (e.g., Eu), a crucial process in nuclear waste reprocessing. [, , ]
- Recovery of precious metals: NTAamide can extract palladium from chloride media, enabling the development of extraction-electrodeposition processes for resource recovery. []
Q4: What is the molecular formula and weight of Nitrilotriacetamide?
A4: The molecular formula of Nitrilotriacetamide is C6H12N4O3, and its molecular weight is 188.18 g/mol.
Q5: What spectroscopic techniques are used to characterize Nitrilotriacetamide and its complexes?
A5: Researchers employ various techniques including:
- NMR Spectroscopy (1H and 13C): To determine the structure and purity of Nitrilotriacetamide and its derivatives. [, , ]
- UV-Vis Spectroscopy: To study complex formation and determine formation constants. []
- FTIR Spectroscopy: To analyze the interaction of Nitrilotriacetamide with solvents and metal ions by observing shifts in carbonyl stretching frequencies. []
- X-ray crystallography: To determine the three-dimensional structure of Nitrilotriacetamide complexes, revealing coordination geometry and bonding interactions. [, , , ]
Q6: What are the limitations of using Nitrilotriacetamide in solvent extraction processes?
A6: Limitations include:
- Solubility: NTAamide derivatives with long alkyl chains may exhibit limited solubility in certain diluents, requiring the use of solvent mixtures like isodecanol and n-dodecane. [, ]
- Third-phase formation: High concentrations of Nitrilotriacetamide or its complexes can lead to the formation of a third phase during extraction, hindering the separation process. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1596111.png)












